13,14-DiHDPE

説明

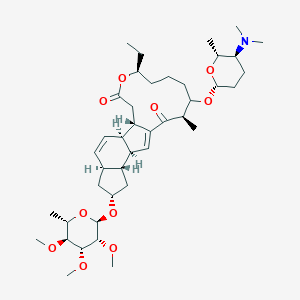

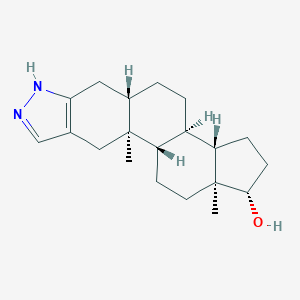

13-DiHDPA is a metabolite of docosahexaenoic acid (DHA; ) that is produced via oxidation by cytochrome P450 epoxygenases. Epoxygenase metabolites of DHA, including 13-DiHDPA, are reported to inhibit angiogenesis, tumor growth, and metastasis.

科学的研究の応用

ドコサヘキサエン酸 (DHA) の代謝物

13,14-DiHDPE は、人間の脳、大脳皮質、皮膚、網膜の主要な構造成分であるオメガ3脂肪酸であるドコサヘキサエン酸 (DHA) の代謝物です。 .

シトクロムP450エポキシゲナーゼによる酸化によって生成される

この化合物は、シトクロムP450エポキシゲナーゼによる酸化によって生成されます。 。これらの酵素は、体内のさまざまな物質の代謝に関与しています。

血管新生阻害

血管新生(新しい血管の形成)は、多くの生理学的および病理学的プロセスにおいて重要な役割を果たします。 This compound は、血管新生を阻害すると報告されています。 。これは、腫瘍への血液供給を阻害することで腫瘍の増殖を抑制するのに役立つ可能性がある癌などの疾患の治療に影響を与える可能性があります。

腫瘍増殖阻害

This compound は、腫瘍の増殖を阻害すると報告されています。 。これは、さまざまな種類の癌の治療における潜在的な治療薬となる可能性があります。

転移阻害

転移は、癌細胞が最初に形成された場所から体の別の部位に広がることであり、癌による死亡の主な原因です。 This compound は、転移を阻害すると報告されています。 。これは、癌の治療に大きな影響を与える可能性があります。

脂質生化学における潜在的な役割

This compound は DHA の代謝物であるため、脂質生化学で役割を果たす可能性があります。 。この潜在的な用途を完全に理解するためには、さらなる研究が必要です。

作用機序

Target of Action

13,14-DiHDPE, also known as (4Z,7Z,10Z,16Z,19Z)-13,14-Dihydroxydocosa-4,7,10,16,19-pentaenoic acid, is a metabolite of docosahexaenoic acid (DHA). It is produced via oxidation by cytochrome P450 epoxygenases . These enzymes are the primary targets of this compound and play a crucial role in its mechanism of action.

Mode of Action

The interaction of this compound with cytochrome P450 epoxygenases results in the production of epoxygenase metabolites of DHA . These metabolites, including this compound, have been reported to inhibit angiogenesis, tumor growth, and metastasis .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the cytochrome P450 pathway . This pathway is responsible for the oxidation of DHA, leading to the production of this compound. The metabolites produced via this pathway have significant effects on various biological processes, including angiogenesis, tumor growth, and metastasis .

Pharmacokinetics

It is known that this compound is a metabolite of dha and is produced via oxidation by cytochrome p450 epoxygenases .

Result of Action

The action of this compound results in the inhibition of angiogenesis, tumor growth, and metastasis . This is achieved through the production of epoxygenase metabolites of DHA, which have significant effects on these biological processes .

生化学分析

Biochemical Properties

13,14-DiHDPE interacts with various enzymes, proteins, and other biomolecules. It is produced via the metabolic pathways of DHA involving P450 (CYP) enzymes . Epoxygenase metabolites of DHA, including this compound, are reported to inhibit angiogenesis, tumor growth, and metastasis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in the metabolic pathways of DHA, including interactions with P450 (CYP) enzymes It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins It may also have effects on its localization or accumulation

特性

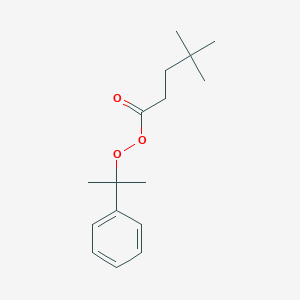

IUPAC Name |

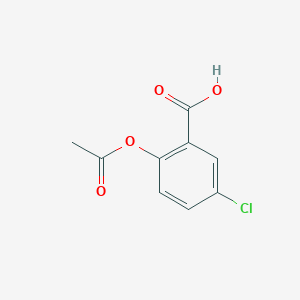

(4Z,7Z,10Z,16Z,19Z)-13,14-dihydroxydocosa-4,7,10,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINXWSBRRJSWHL-UQZHZJRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C(CC=CCC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

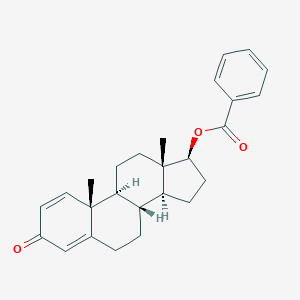

![[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B161007.png)

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)